Cas no 16143-89-8 (Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-)
16143-89-8 structure
Product Name:Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-
CAS No:16143-89-8
MF:C22H17NO
MW:311.376485586166
CID:156582
PubChem ID:27698
Update Time:2025-04-19
Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-
- 2-(4-methoxyphenyl)-3,3-diphenylprop-2-enenitrile
- 2-(p-Methoxyphenyl)-3,3-diphenylacrylonitrile
- SCHEMBL20067746
- DTXSID30167150
- 3-10-00-01337 (Beilstein Handbook Reference)
- 16143-89-8
- BRN 2814176
- alpha-(p-Methoxyphenyl)-beta,beta-diphenylacrylonitrile
- ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL-
-
- Inchi: 1S/C22H17NO/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3
- InChI Key: KPCGDUZWYDQIFG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)/C(/C#N)=C(\C1C=CC=CC=1)/C1C=CC=CC=1
Computed Properties
- Exact Mass: 311.13111
- Monoisotopic Mass: 311.131014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33
- XLogP3: 5.6
Experimental Properties
- Density: 1.1292 (rough estimate)
- Boiling Point: 451.42°C (rough estimate)
- Flash Point: 186.9°C
- Refractive Index: 1.5614 (estimate)
- PSA: 33.02
Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy- Related Literature
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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